molecular formula C15H14ClNO5S B2534657 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid CAS No. 606945-29-3

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid

Cat. No.: B2534657
CAS No.: 606945-29-3
M. Wt: 355.79
InChI Key: MNMHNWSFUSLJBT-UHFFFAOYSA-N
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Description

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid is a chemical compound with the molecular formula C15H14ClNO5S. It is known for its unique structure, which includes a chlorophenoxy group, a phenylsulfonamido group, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with a suitable halogenating agent to form 2-chlorophenoxy.

    Coupling with Phenylsulfonamide: The 2-chlorophenoxy intermediate is then coupled with phenylsulfonamide under specific conditions to form the desired sulfonamido intermediate.

    Introduction of the Propanoic Acid Group: Finally, the sulfonamido intermediate undergoes a reaction with a propanoic acid derivative to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorosulfonylphenyl)propionic acid: Shares a similar sulfonamido group but differs in the chlorophenoxy moiety.

    2-Chlorophenoxyacetic acid: Similar chlorophenoxy group but lacks the sulfonamido and propanoic acid groups.

Uniqueness

3-((4-(2-Chlorophenoxy)phenyl)sulfonamido)propanoic acid is unique due to its combination of a chlorophenoxy group, a phenylsulfonamido group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c16-13-3-1-2-4-14(13)22-11-5-7-12(8-6-11)23(20,21)17-10-9-15(18)19/h1-8,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMHNWSFUSLJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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